L-alaninamide
Overview
Description
L-alaninamide is an amino acid amide derived from L-alanine, where the carboxyl group is replaced by an amide group. It is a white crystalline solid that is soluble in water and ethanol but insoluble in ether and n-butanol. The compound has the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol .
Scientific Research Applications
L-alaninamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various compounds.
Industry: this compound is used in the production of polymers and hydrogels for sustained drug delivery.
Safety and Hazards
Safety data sheets suggest avoiding dust formation and breathing mist, gas, or vapours when handling L-alaninamide . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
L-alaninamide’s primary target is the Chymotrypsin-like elastase family member 1 in humans . This enzyme plays a crucial role in various biological processes, including protein digestion and absorption.
Mode of Action
It is known that this compound can interact with its target enzyme, potentially altering its function
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its solubility, stability, and the presence of transport proteins . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
Given its interaction with the chymotrypsin-like elastase family member 1, it may influence protein digestion and absorption at the cellular level
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can influence the formation of thermo-responsive hydrogels for sustained drug delivery . Additionally, factors such as pH, temperature, and the presence of other molecules can also affect the action of this compound .
Biochemical Analysis
Biochemical Properties
L-alaninamide plays a crucial role in biochemical reactions. It is used as a reagent in the Marfey’s method for the derivatization of amino acids, which allows for the separation and determination of enantiomeric amino acids . The reagent reacts stoichiometrically with the amino group of enantiomeric amino acids to produce stable diastereomeric derivatives .
Cellular Effects
The cellular effects of this compound are primarily related to its role in amino acid analysis. By enabling the separation of enantiomeric amino acids, it aids in the study of cellular processes involving these molecules .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with amino acids. It reacts with the amino group of enantiomeric amino acids to form stable diastereomeric derivatives, which can be separated by reverse-phase HPLC .
Temporal Effects in Laboratory Settings
Over time, this compound remains stable, allowing for consistent results in laboratory settings . Its derivatives are also stable, contributing to its effectiveness in amino acid analysis .
Metabolic Pathways
This compound is involved in the metabolic pathways of amino acids. It interacts with these molecules during the derivatization process, altering their structure to enable their separation .
Transport and Distribution
In the context of its use in laboratory settings, this compound is typically applied directly to the sample being analyzed. Therefore, its transport and distribution within cells and tissues are not relevant to its function .
Subcellular Localization
As a reagent used in the analysis of amino acids, this compound does not have a specific subcellular localization. It interacts with amino acids in the sample being analyzed, rather than within a cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-alaninamide can be synthesized through the esterification of L-alanine followed by ammonolysis. The process involves dissolving L-alanine in methanol and adding a suitable chloride catalyst to carry out esterification. The esterified product is then subjected to ammonolysis by passing ammonia through the solution. The reaction mixture is vacuum-heated to remove ammonia, and ammonium chloride is filtered out. The pH of the reaction solution is adjusted by adding acid, followed by the addition of a suitable ketone to precipitate this compound .
Industrial Production Methods: The industrial production of this compound follows a similar route but on a larger scale. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale production. The use of efficient catalysts and reaction conditions ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: L-alaninamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives
Comparison with Similar Compounds
L-alaninamide can be compared with other similar compounds such as:
L-alanine: The parent amino acid from which this compound is derived.
N-acryloyl glycinamide: A compound used in the formation of thermo-responsive hydrogels.
L-alanine amide hydrochloride: A derivative of this compound with similar properties but different applications.
Uniqueness: this compound is unique due to its ability to introduce hydrophobicity and chirality in addition to its thermo-responsive properties. This makes it particularly useful in the development of drug delivery systems and other biomedical applications .
Properties
IUPAC Name |
(2S)-2-aminopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLIDZJXVVKCW-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223470 | |
Record name | Alaninamide, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-05-2 | |
Record name | L-Alaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7324-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alaninamide, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alaninamide, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALANINAMIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOD06L4T27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of L-alaninamide is C3H8N2O, and its molecular weight is 88.12 g/mol.
ANone: Researchers have utilized various spectroscopic techniques to characterize this compound and its derivatives:
- Vibrational Raman Optical Activity (ROA): ROA has been used to determine the predominant conformations of N-acetyl-N’-methyl-L-alaninamide (NANMLA) in solution. Studies found that the C7,eq−C5, C7,eq, and αR conformers are likely present in aqueous solutions, while C7,eq−C5 and αR conformers dominate in chloroform solutions. []
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy has been employed to analyze the structure of polymers containing this compound units. []
- Fourier Transform Infrared (FTIR): FTIR spectroscopy has also been used to characterize the structure of polymers incorporating this compound units. []
- Circular Dichroism (CD): CD spectroscopy has been applied to study the chiral properties of polymers containing this compound units. []
A: According to X-ray diffraction studies, the main conformation of NAGAA falls in the F region of the φ, ψ map, indicating a preference for a specific range of dihedral angles within the molecule. []
A: Liposomes prepared from N,N-didodecyl-Nα-[6-(trimethylammoniohexanoyl]-L-alaninamide bromide (N+C5Ala2C12) and N,N-didodecyl-Nα-{6-[dimethyl(2-carboxyethyl)ammonio]hexanoyl}-L-alaninamide bromide (CAC2N+C5Ala2C12) exhibit significant stability in saline and 50% serum at 37°C for a minimum of 24 hours. This stability surpasses that of liposomes prepared from phosphatidylcholine and cholesterol (1:1). []
A: Yes, this compound can serve as an acyl acceptor in enzymatic peptide synthesis. For example, α-chymotrypsin can catalyze the coupling of α-acetyl-L-tyrosine ethyl ester with this compound, forming a dipeptide. []
A: Lowering the temperature during enzymatic peptide synthesis using this compound as an acyl acceptor significantly reduces the undesired hydrolytic side reaction. Studies have shown that reactions conducted at -22°C or -35°C with α-chymotrypsin as the catalyst resulted in minimal hydrolysis. []
A: Replacing the glycinamide residue at position 9 in arginine vasopressin (AVP) and lysine vasopressin (LVP) with either an this compound or D-alaninamide residue leads to a significant loss of pressor activity, while retaining 10% to 70% of their antidiuretic activity. This suggests that the antidiuretic receptor is more tolerant to structural changes in the C-terminal tripeptide tail of vasopressins compared to the pressor receptor. []
A: A sensitive high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using precolumn derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey’s reagent) effectively separates and quantifies D- and L-phosphoserine. This technique has been successfully applied to analyze rat brain regions. []
ANone: Several methods have been developed for the separation and analysis of amino acid enantiomers:
- Chiral Derivatization and TLC: Derivatization with Marfey's reagent (FDNP-l-Ala-NH2) and its chiral variants (FDNP-l-Phe-NH2, FDNP-l-Val-NH2), followed by separation using reversed-phase and normal-phase thin-layer chromatography (TLC), allows for the resolution of dl amino acids at nanomolar concentrations. []
- Ligand-Exchange Capillary Electrophoresis: Enantioseparation of dansyl amino acids can be achieved using ligand-exchange capillary electrophoresis with chiral selectors like Cu(II) complexes of L-amino acylamides (e.g., L-phenylalaninamide, L-prolinamide, and this compound). [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with pre-column derivatization using Marfey's reagent, enables the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and their ethyl esters. []
A: Computational studies employing empirical potential functions have revealed that hydration plays a crucial role in stabilizing the conformation of PPMIA. Calculations of conformational free energy changes suggest that cis conformers of PPMIA are stabilized by an intramolecular hydrogen bond, while trans conformers adopt an open conformation. []
A: this compound serves as a key structural component in the development of potent and selective SP antagonists. For example, FK888 (N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N- methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide) incorporates this compound in its dipeptide structure and exhibits high potency and selectivity for the NK1 receptor, making it a valuable tool for studying SP signaling. []
A: While not directly used as a therapeutic agent, this compound derivatives have been explored in the context of cancer treatment. Research suggests that the compound N2-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-N-[2- oxo-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]oxy}pyperidin- 1-yl)ethyl]-3-pyridin-2-yl-L-alaninamide (FK330) can enhance the antitumor effects of taxane-based antitumor agents. [, ]
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